3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
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Overview
Description
3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a complex organic compound belonging to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized using the Niementowski reaction, which involves the condensation of anthranilic acid derivatives with amides.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Coupling Reagents: EDCI, HOBt
Bases: Sodium hydroxide, potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while reduction may produce alcohols or amines .
Scientific Research Applications
3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in studies investigating the mechanisms of enzyme inhibition and protein-ligand interactions.
Pharmaceutical Development: The compound serves as a lead molecule for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby affecting various cellular pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-oxoquinazolin-3-yl derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.
Benzamide derivatives: Compounds with the benzamide moiety also show comparable pharmacological properties.
Uniqueness
3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-15-7-5-8-17(13-15)22(27)25-18-9-6-10-19(14-18)26-16(2)24-21-12-4-3-11-20(21)23(26)28/h3-14H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJCRQVUGISBLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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